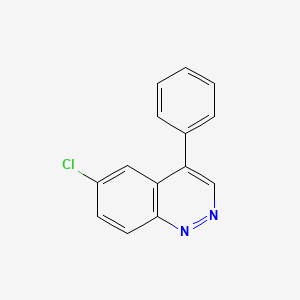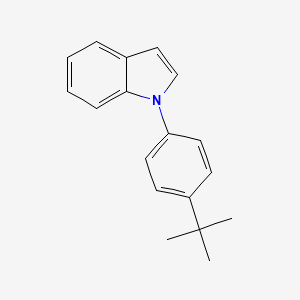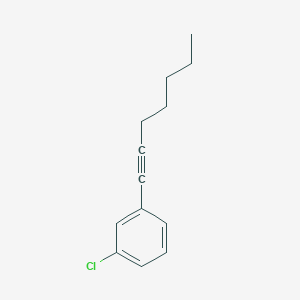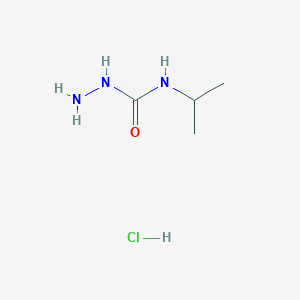
4-Isopropyl-semicarbazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-semicarbazide hydrochloride is a chemical compound that belongs to the semicarbazide family. Semicarbazides are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The compound is characterized by the presence of an isopropyl group attached to the semicarbazide moiety, which is further stabilized by the hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-semicarbazide hydrochloride typically involves the reaction of isopropylamine with semicarbazide hydrochloride. The reaction is carried out in an aqueous medium under controlled temperature conditions. The general reaction scheme is as follows:
Formation of Carbamate: Isopropylamine reacts with bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate to form a carbamate intermediate.
Interaction with Hydrazine: The carbamate intermediate then reacts with hydrazine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropyl-semicarbazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
4-Isopropyl-semicarbazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various semicarbazone derivatives.
Biology: The compound is employed in biochemical assays and as a labeling agent for detecting specific biomolecules.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-semicarbazide hydrochloride involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, which can modulate their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Semicarbazide: A simpler analog without the isopropyl group.
4-Substituted Semicarbazides: Compounds with different substituents at the 4-position, such as 4-methyl-semicarbazide or 4-ethyl-semicarbazide.
Uniqueness
4-Isopropyl-semicarbazide hydrochloride is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its stability and specificity in various applications compared to other semicarbazides .
Propiedades
Fórmula molecular |
C4H12ClN3O |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
1-amino-3-propan-2-ylurea;hydrochloride |
InChI |
InChI=1S/C4H11N3O.ClH/c1-3(2)6-4(8)7-5;/h3H,5H2,1-2H3,(H2,6,7,8);1H |
Clave InChI |
UBSIFDUFSCERFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


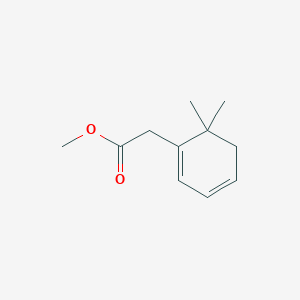

![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
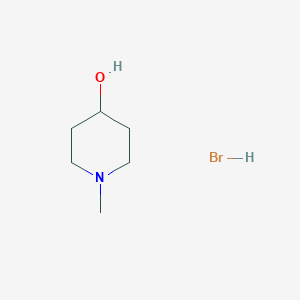
![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)
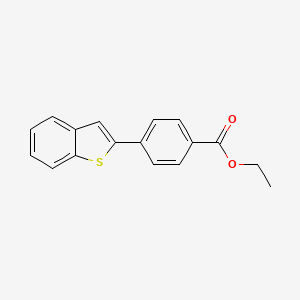
![3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)
![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
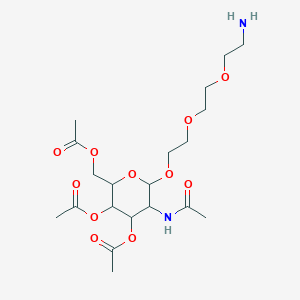
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)
